![molecular formula C18H17N3O2 B1677499 N-méthyl-2-naphthamide de 6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl) CAS No. 426219-18-3](/img/structure/B1677499.png)

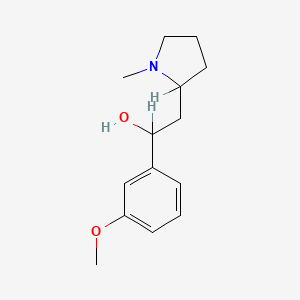

N-méthyl-2-naphthamide de 6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)

Vue d'ensemble

Description

Orteronel (TAK-700): is an investigational, oral, nonsteroidal, selective, reversible inhibitor of 17,20-lyase, a key enzyme in the production of androgenic hormones . It has been primarily studied for its potential use in treating metastatic castration-resistant prostate cancer .

Préparation Méthodes

Voies de synthèse et conditions de réaction : La synthèse d'Orteronel implique la formation d'une structure de noyau pyrrolo[1,2-c]imidazole. Les étapes clés comprennent la cyclisation de précurseurs appropriés dans des conditions contrôlées pour former le composé hétérocyclique souhaité .

Méthodes de production industrielle : La production industrielle d'Orteronel implique généralement une synthèse organique en plusieurs étapes, y compris des processus de purification et de cristallisation pour garantir la pureté et l'efficacité du composé .

Applications De Recherche Scientifique

Chemistry:

Biology:

- Investigated for its effects on androgen synthesis and its potential to modulate hormonal pathways .

Medicine:

- Primarily researched for its use in treating metastatic castration-resistant prostate cancer by inhibiting androgen production .

- Studied for its potential to reduce prostate-specific antigen levels and improve patient outcomes .

Industry:

Mécanisme D'action

Target of Action

The primary target of this compound is Receptor-Interacting Protein Kinase 1 (RIPK1) . RIPK1 is a crucial protein involved in the regulation of inflammation and cell death .

Mode of Action

The compound interacts with RIPK1, inhibiting its activity . This interaction likely involves the compound binding to an allosteric pocket of RIPK1, serving as a type III inhibitor . The inhibition of RIPK1 can lead to changes in cellular signaling pathways, affecting cell survival and death .

Biochemical Pathways

Given the target of action, it’s likely that the compound impacts pathways related to necroptosis, a form of programmed cell death . By inhibiting RIPK1, the compound could disrupt the signaling events leading to necroptosis, thereby preventing cell death .

Pharmacokinetics

Similar compounds have been shown to have potent activity in both human and mouse cellular assays , suggesting that they may have favorable absorption, distribution, metabolism, and excretion properties

Result of Action

The inhibition of RIPK1 by this compound can lead to a decrease in necroptosis, potentially providing a therapeutic benefit in conditions where excessive cell death is detrimental . For example, necroptosis inhibitors have emerged as a promising strategy to mitigate necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .

Analyse Biochimique

Biochemical Properties

6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide: plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), a key enzyme involved in necroptosis . This interaction is crucial as it can potentially mitigate necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers.

Cellular Effects

The effects of 6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of RIPK1 can prevent necroptosis, thereby protecting cells from programmed necrosis . This compound also affects other cellular pathways, potentially altering the expression of genes involved in inflammation and cell survival.

Molecular Mechanism

At the molecular level, 6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide exerts its effects through specific binding interactions with biomolecules. It binds to the allosteric pocket of RIPK1, acting as a type III inhibitor . This binding inhibits the kinase activity of RIPK1, preventing the phosphorylation events necessary for necroptosis. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide change over time. Studies have shown that the compound is relatively stable, but its activity can decrease due to degradation . Long-term exposure to this compound in vitro has demonstrated sustained inhibition of necroptosis, although the exact duration of its effectiveness can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of 6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide vary with different dosages in animal models. At lower doses, it effectively inhibits necroptosis without significant toxicity . At higher doses, adverse effects such as toxicity and off-target interactions may occur. Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing side effects.

Metabolic Pathways

6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide: is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and stability . The compound’s metabolism can affect metabolic flux and the levels of various metabolites, potentially influencing cellular energy balance and biosynthetic processes.

Transport and Distribution

Within cells and tissues, 6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation, which can impact its effectiveness and potential side effects. Understanding these transport mechanisms is essential for optimizing its therapeutic use.

Subcellular Localization

The subcellular localization of 6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can enhance its interaction with target biomolecules and improve its therapeutic efficacy.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Orteronel involves the formation of a pyrrolo[1,2-c]imidazole core structure. The key steps include the cyclization of appropriate precursors under controlled conditions to form the desired heterocyclic compound .

Industrial Production Methods: Industrial production of Orteronel typically involves multi-step organic synthesis, including purification and crystallization processes to ensure the compound’s purity and efficacy .

Analyse Des Réactions Chimiques

Types de réactions : Orteronel subit diverses réactions chimiques, notamment :

Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers catalyseurs pour faciliter les réactions de substitution .

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des formes déshydrogénées .

Applications de recherche scientifique

Chimie:

Biologie:

- Étudié pour ses effets sur la synthèse des androgènes et son potentiel à moduler les voies hormonales .

Médecine:

- Principalement étudié pour son utilisation dans le traitement du cancer de la prostate métastatique résistant à la castration en inhibant la production d'androgènes .

- Étudié pour son potentiel à réduire les niveaux d'antigène prostatique spécifique et à améliorer les résultats des patients .

Industrie:

- Applications potentielles dans l'industrie pharmaceutique pour développer de nouveaux traitements ciblant les voies hormonales .

Mécanisme d'action

Orteronel exerce ses effets en inhibant sélectivement l'enzyme 17,20-lyase, qui est impliquée dans la biosynthèse des androgènes . En inhibant cette enzyme, Orteronel réduit la production de testostérone et d'autres hormones androgènes, qui sont essentielles pour la croissance et la survie des cellules cancéreuses de la prostate . Les cibles moléculaires comprennent la voie du récepteur des androgènes et les cascades de signalisation associées .

Comparaison Avec Des Composés Similaires

Composés similaires:

Abiraterone : Un autre inhibiteur de la 17,20-lyase utilisé dans le traitement du cancer de la prostate.

Unicité d'Orteronel:

- Orteronel est unique dans sa sélectivité pour la 17,20-lyase par rapport à d'autres enzymes comme la 17α-hydroxylase, ce qui réduit le besoin d'une utilisation concomitante de stéroïdes .

- Il a montré des résultats prometteurs dans la réduction des niveaux d'antigène prostatique spécifique et l'amélioration de la survie sans progression dans les essais cliniques .

Propriétés

IUPAC Name |

6-(7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl)-N-methylnaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-19-17(22)14-3-2-13-9-15(5-4-12(13)8-14)18(23)6-7-21-11-20-10-16(18)21/h2-5,8-11,23H,6-7H2,1H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPFIJIOIVJZMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3(CCN4C3=CN=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

426219-23-0 | |

| Record name | 6-[(7S)-7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl]-N-methyl-2-naphthamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.